molecular formula C17H18N2O B7509474 (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone

(4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone

Cat. No. B7509474
M. Wt: 266.34 g/mol
InChI Key: ZTJGOPXZBSAJQV-UHFFFAOYSA-N
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Description

(4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPM belongs to the class of piperidine compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone involves the inhibition of the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone increases the levels of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. The increased dopamine levels have been shown to improve motor function and reduce the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which leads to enhanced dopaminergic neurotransmission. This, in turn, improves motor function and reduces the symptoms of Parkinson's disease and schizophrenia. (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

(4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been extensively studied, with several research articles reporting its biological activities and potential therapeutic applications. However, (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has some limitations for lab experiments. It is a potent dopamine transporter inhibitor, which makes it difficult to use in studies that require the manipulation of dopamine levels. Additionally, (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone. One area of interest is the development of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the safety and toxicity profile of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone, which is essential for its potential use in clinical settings. Additionally, the mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone needs to be further elucidated, as this will provide insights into its therapeutic potential and limitations. Finally, the potential use of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone in the treatment of other neurological disorders, such as addiction and attention deficit hyperactivity disorder, should be explored.
Conclusion:
In conclusion, (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to act as a potent dopamine transporter inhibitor, leading to enhanced dopaminergic neurotransmission and improved motor function. (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, but it also has some limitations that need to be addressed. Future research on (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone should focus on the development of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone derivatives with improved pharmacological properties, investigation of its safety and toxicity profile, further elucidation of its mechanism of action, and exploration of its potential use in the treatment of other neurological disorders.

Synthesis Methods

(4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone can be synthesized by the reaction of 4-phenylpiperidine with pyridine-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The purity and yield of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone can be improved by recrystallization using a suitable solvent. The synthesis of (4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has been reported in several research articles, and the procedure is well-established.

Scientific Research Applications

(4-Phenylpiperidin-1-yl)-pyridin-2-ylmethanone has been identified as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. It has been shown to act as a potent dopamine transporter inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. The dysregulation of dopamine levels has been linked to several neurological disorders.

properties

IUPAC Name

(4-phenylpiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c20-17(16-8-4-5-11-18-16)19-12-9-15(10-13-19)14-6-2-1-3-7-14/h1-8,11,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGOPXZBSAJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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